molecular formula C13H15NO3 B3391740 Ethyl 3-cyano-4-isopropoxybenzoate CAS No. 2098542-97-1

Ethyl 3-cyano-4-isopropoxybenzoate

Cat. No. B3391740
CAS RN: 2098542-97-1
M. Wt: 233.26 g/mol
InChI Key: QBVGARNVXJUPCI-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-isopropoxybenzoate is a chemical compound with the molecular formula C13H15NO3 . It is used as a reagent in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles as S1P3-sparing agonists of sphingosine phosphate receptors S1P1 and S1P5 for the treatment of multiple sclerosis .


Synthesis Analysis

The synthesis of 3-cyano-4-isopropoxybenzoic acid, a related compound, involves several steps . The process starts with the preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate. This is then converted to 3-cyano-4-ethyl hydroxybenzoate, which is further processed to yield 3-cyano-4-ethyl isopropoxybenzoate. Finally, 3-cyano-4-isopropoxybenzoic acid is prepared from the 3-cyano-4-ethyl isopropoxybenzoate .

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-isopropoxybenzoate is not well understood. However, it is believed to act as a nucleophile in various reactions, including the Michael addition and the Knoevenagel condensation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and is not harmful to human health.

Advantages and Limitations for Lab Experiments

The primary advantage of using Ethyl 3-cyano-4-isopropoxybenzoate in laboratory experiments is its high yield and purity. This compound is easy to synthesize and can be purified through simple recrystallization. However, one of the limitations of using this compound is its limited solubility in polar solvents, which can make it difficult to use in certain reactions.

Future Directions

There are several future directions for the research on Ethyl 3-cyano-4-isopropoxybenzoate. One of the most important areas of research is the development of new synthetic routes for the production of this compound. Additionally, there is a need for further studies on the mechanism of action of this compound and its potential applications in various fields of science. Finally, research is needed to explore the potential uses of this compound in the development of new drugs and other therapeutic agents.

Scientific Research Applications

Ethyl 3-cyano-4-isopropoxybenzoate has been extensively studied for its potential applications in various fields of science. One of the most important applications of this compound is in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Safety and Hazards

The safety data sheet for 3-CYANO-4-ISOPROPOXYBENZOIC ACID, a related compound, indicates that it is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

properties

IUPAC Name

ethyl 3-cyano-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-16-13(15)10-5-6-12(17-9(2)3)11(7-10)8-14/h5-7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVGARNVXJUPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2098542-97-1
Record name ethyl 3-cyano-4-(propan-2-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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